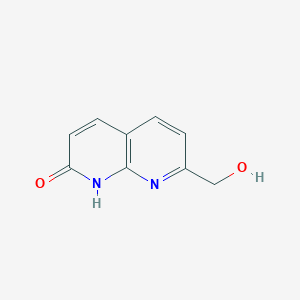

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-(hydroxymethyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H8N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-4,12H,5H2,(H,10,11,13) |

InChI Key |

CDXNQKAZCVFTEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyllithium (MeLi) and tert-butyl hypochlorite (t-BuOCl) to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques like chromatography is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that 7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one exhibits potential as an antiviral agent , particularly against HIV integrase. This enzyme is crucial for viral replication, and the compound's ability to interact with its active site allows it to inhibit viral proliferation effectively. Other studies have suggested its efficacy against various viral pathogens, highlighting its broad-spectrum antiviral potential.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, derivatives of 1,8-naphthyridine have been synthesized and tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values lower than established chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interaction with DNA and key regulatory proteins involved in cell cycle progression .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This activity opens avenues for developing treatments for chronic inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | Amino group at position 7 | Antiviral activity |

| 7-Hydroxy-4-amino-1,8-naphthyridine | Hydroxy at position 7 | Antimicrobial properties |

| 6-Amino-4-hydroxyquinoline | Different ring structure | Anticancer properties |

The unique combination of both hydroxymethyl and carbonyl groups in this compound distinguishes it from these similar compounds, enhancing its potential for specific biological interactions and therapeutic applications.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Antiviral Studies : A study demonstrated that derivatives of this compound effectively inhibited HIV integrase activity in vitro. This finding supports further exploration into its development as an antiviral therapeutic agent .

- Cancer Treatment : In vitro evaluations against various cancer cell lines showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics. These findings suggest that modifications to the naphthyridine scaffold could lead to novel anticancer agents with improved efficacy .

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key 7-Substituted 1,8-Naphthyridin-2(1H)-ones and Their Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Improve nucleic acid binding (e.g., 7-Cl-bT in PNAs) via enhanced base-stacking interactions .

- Methoxy and Alkyl Groups : Modulate lipophilicity and metabolic stability, as seen in CB2 agonists and PDE IV inhibitors .

Core Modifications and Isosteric Replacements

Key Findings :

- 1,8 vs. 1,6-Naphthyridinones: The 1,6-isomer exhibits superior potency against c-Src kinase (IC₅₀ = 10–80 nM) compared to 1,8-naphthyridinones (>1,000-fold less active) due to optimized H-bonding with Met341 .

- Quinolinone Replacement: Substituting the naphthyridinone core with quinolinone retains CB2 affinity while reducing lipophilicity, enhancing drug-like properties .

Critical SAR Trends

- Position 3 : Carboxamide groups are essential for CB2 binding; stereochemistry (e.g., cis-cyclohexyl) significantly impacts potency .

- Position 1 : Hydroxy groups (e.g., 1-OH) enable metal chelation, critical for inhibiting metalloenzymes like poxvirus resolvase .

- Lipophilicity : Lowering logP via polar substituents (e.g., hydroxymethyl, PEG chains) improves metabolic stability without compromising target affinity .

Biological Activity

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes that include the formation of the naphthyridine core followed by hydroxymethylation. Various methods have been documented, emphasizing efficiency and yield optimization. For example, the use of microwave-assisted synthesis has shown to enhance reaction rates and improve yields significantly .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of naphthyridine derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds within this class can induce apoptosis in breast cancer cell lines (e.g., MCF7) with IC50 values comparable to established chemotherapeutics like staurosporine .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Staurosporine | MCF7 | 4.51 |

| This compound | MCF7 | 6.53 |

| Other derivatives | MCF7 | 1.47 - 7.88 |

The mechanism by which this compound exerts its antitumor effects is thought to involve DNA intercalation. This binding alters DNA conformation and inhibits replication and transcription processes, ultimately leading to reduced cell proliferation . Additionally, these compounds have been shown to influence apoptotic pathways through caspase activation and modulation of mitochondrial function .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens. Studies have reported that derivatives of naphthyridines possess significant antibacterial and antifungal properties. For example, certain analogs have shown effectiveness against resistant strains of bacteria and fungi, making them promising candidates for further development in infectious disease therapies .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several naphthyridine derivatives on human cancer cell lines. The findings indicated that this compound not only inhibited cell growth but also induced apoptosis through both intrinsic and extrinsic pathways. The study utilized flow cytometry to assess apoptotic markers and confirmed the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of naphthyridine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, indicating their potential as alternative treatments for bacterial infections .

Q & A

Q. What are the common synthetic routes for 7-(hydroxymethyl)-1,8-naphthyridin-2(1H)-one and its derivatives?

Methodological Answer: Key synthetic strategies include:

- Vilsmeier–Haack formylation : Used to introduce aldehyde groups into the naphthyridine core, enabling subsequent condensation reactions (e.g., with chalcones or urea derivatives) .

- Nucleophilic substitution : Halogenated precursors (e.g., 4-chloro derivatives) undergo cross-coupling reactions with boronic acids or amines under palladium catalysis .

- Condensation reactions : Chalcones or thiourea derivatives are refluxed with naphthyridine intermediates in ethanol/HCl to form pyrimidine or thione analogs .

- Oxidation : 7-Amino derivatives are oxidized to ketones using NaNO₂ in H₂SO₄, yielding dione structures .

Q. Which spectroscopic methods are most effective for characterizing 1,8-naphthyridine derivatives?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3170 cm⁻¹, carbonyl bands at ~1696 cm⁻¹) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 426 M⁺ for pyrimidinone derivatives) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate .

- NMR : ¹H/¹³C spectra verify regiochemistry, such as distinguishing between para- and meta-substituted nitro isomers .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for synthesizing 1,8-naphthyridine derivatives?

Methodological Answer:

- Reaction path searching : Quantum chemical calculations predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD combines computational modeling with experimental validation to identify optimal conditions for regioselective substitutions .

- Data-driven design : Machine learning extracts patterns from spectral databases to guide solvent selection or catalyst design .

Q. What strategies resolve contradictory data in regioselective nitration of 1,8-naphthyridine derivatives?

Methodological Answer:

- Isomer ratio analysis : Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one produces meta- and para-nitro isomers in a 3:2 ratio. HPLC or TLC separates isomers, while NOE NMR confirms substitution patterns .

- Kinetic vs. thermodynamic control : Excess HNO₃ favors dinitro products (e.g., 3,7-dinitro derivatives), requiring time-resolved reaction monitoring to isolate intermediates .

Q. How to design experiments to study the impact of substituents on the biological activity of 1,8-naphthyridine derivatives?

Methodological Answer:

- Structural diversification : Synthesize analogs with varied substituents (e.g., electron-withdrawing nitro groups, hydrophobic aryl rings) and assess cytotoxicity against cell lines like MCF7 .

- Dose-response assays : Compare IC₅₀ values of derivatives (e.g., pyrimidinone vs. thione analogs) to correlate electronic effects with activity .

- Molecular docking : Model interactions with biological targets (e.g., DNA topoisomerases) to rationalize activity trends .

Q. How do reaction conditions influence product distribution in acylation reactions of 1,8-naphthyridines?

Methodological Answer:

- Base selection : Butyllithium promotes acylation at the 7-methyl position, while NaNH₃/ammonia favors the 5-methyl position in 5,7-dimethyl derivatives. Kinetic quenching and ¹³C NMR track regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, whereas protic solvents may stabilize intermediates .

Data Analysis and Optimization

Q. How should researchers address discrepancies in elemental analysis data for 1,8-naphthyridine derivatives?

Methodological Answer:

Q. What factorial design principles apply to optimizing 1,8-naphthyridine synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.